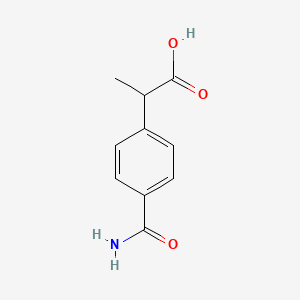

2-(4-Carbamoylphenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Carbamoylphenyl)propanoic acid is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that are of interest in the field of organic chemistry. While the provided papers do not directly discuss 2-(4-Carbamoylphenyl)propanoic acid, they do provide insights into related compounds and methodologies that could be relevant for the synthesis, analysis, and understanding of similar structures.

Synthesis Analysis

The synthesis of compounds related to 2-(4-Carbamoylphenyl)propanoic acid often involves catalytic processes or specific reaction conditions. For instance, the paper discussing the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines suggests that such a catalyst could potentially be used for the synthesis of peptide-like structures, which may be relevant for the synthesis of carbamoylphenyl derivatives . Additionally, the synthesis of 2-(4-fluorobenzylideneamino) propanoic acid through the reaction of 4-fluorobenzaldehyde and alpha-alanine indicates a method of introducing an amino group to a propanoic acid backbone, which could be adapted for the synthesis of 2-(4-Carbamoylphenyl)propanoic acid .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Carbamoylphenyl)propanoic acid can be elucidated using various spectroscopic techniques. For example, the study on 2-(4-fluorobenzylideneamino) propanoic acid employed NMR, FTIR, and Raman spectroscopy to verify its structure . These techniques could similarly be applied to determine the molecular structure of 2-(4-Carbamoylphenyl)propanoic acid.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to 2-(4-Carbamoylphenyl)propanoic acid can be complex. The paper on the ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid to form indanones shows how carboxylic acid derivatives can undergo intramolecular reactions to form cyclic structures . This information could be useful when considering the reactivity of the carbamoyl group in 2-(4-Carbamoylphenyl)propanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamoylphenyl derivatives can be characterized by a variety of parameters. The study of alkoxyphenylcarbamic acid derivatives provides data on melting points, solubility, surface activity, and lipophilicity . These properties are crucial for understanding the behavior of 2-(4-Carbamoylphenyl)propanoic acid in different environments and could guide the development of analytical methods for its detection and quantification.

Aplicaciones Científicas De Investigación

Novel Opioid Peptide-Derived Antagonists

2-(4-Carbamoylphenyl)propanoic acid has been utilized in the development of novel opioid antagonists. A study by (Ghosh et al., 2008) demonstrates the synthesis of tyrosine analogues, including 2-(4-Carbamoylphenyl)propanoic acid, as key components in opioid peptide-derived antagonists. These compounds show antagonism at opioid receptors, highlighting their potential in opioid-related research.

Chemical Synthesis and Characterization

The compound has also been studied for its role in chemical synthesis and characterization processes. (Chen et al., 2016) synthesized 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid as a derivative of 2-hydroxy-3-(3,4-dihydroxyphenyl)propanoic acid, examining its crystal structure and stereochemistry. Such studies contribute to the understanding of the compound’s properties and potential applications in various fields.

Biological Activities and Pharmaceutical Research

In pharmaceutical research, 2-(4-Carbamoylphenyl)propanoic acid derivatives have been explored for their biological activities. A study by (Kanwal et al., 2020) synthesized derivatives of this compound and evaluated their antibacterial and antifungal potential, highlighting the compound’s relevance in medicinal chemistry.

Analytical Methods and Separation Techniques

The compound has also been a focus in the development of analytical methods and separation techniques. For instance, (Jin et al., 2020) conducted a study on the enantioseparation of 2-(4-methylphenyl)propanoic acid using countercurrent chromatography, contributing to advancements in chromatographic methods.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302-H315-H319-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation. Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes .

Mecanismo De Acción

Target of Action

It is known that carboxylic acids, such as this compound, typically interact with various enzymes and receptors in the body .

Mode of Action

Carboxylic acids generally act by donating a proton (h+), behaving as an acid, and interacting with biological targets such as enzymes and receptors .

Biochemical Pathways

Carboxylic acids like this compound typically undergo metabolism via conversion to their corresponding coenzyme a (coa) derivatives, which participate in various metabolic pathways .

Pharmacokinetics

It is known that carboxylic acids are generally well-absorbed in the gastrointestinal tract and are metabolized in the liver .

Result of Action

The effects of carboxylic acids are generally related to their interactions with biological targets and their participation in various metabolic processes .

Action Environment

The action, efficacy, and stability of 2-(4-Carbamoylphenyl)propanoic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the body . .

Propiedades

IUPAC Name |

2-(4-carbamoylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6(10(13)14)7-2-4-8(5-3-7)9(11)12/h2-6H,1H3,(H2,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWUEBLDZNJSQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Carbamoylphenyl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide](/img/structure/B3012266.png)

![4-allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B3012267.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3012274.png)

![2,4-Difluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B3012278.png)

![N-mesityl-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012283.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3012286.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenylbutanamide](/img/structure/B3012287.png)